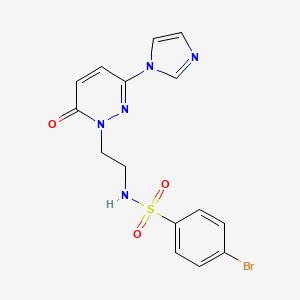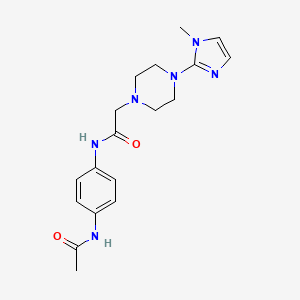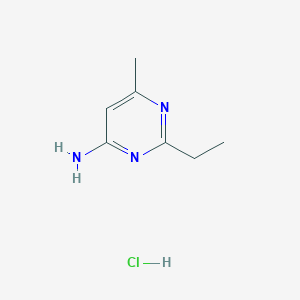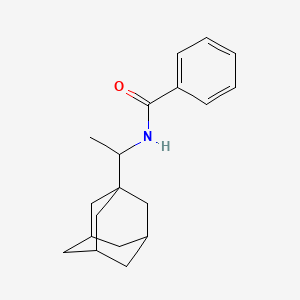
1-金刚烷基乙基苯甲酰胺
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is a compound that features an adamantane moiety attached to an ethyl group, which is further connected to a benzamide structure Adamantane is a diamondoid hydrocarbon known for its stability and unique three-dimensional structure
科学研究应用
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antiviral properties, particularly against dengue virus.
Medicine: Explored for its potential use in drug development due to the stability and unique properties of the adamantane moiety.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
作用机制
Target of Action
The primary target of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is speculated to be the non-structural protein DENV NS2B/NS3 protease of the dengue virus . This protein plays a crucial role in the life cycle of the virus, making it a promising target for antiviral agents .
Mode of Action
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is believed to interact with its target by inhibiting the uncoating step in the virus life cycle and/or blocking virus penetration into the host cell . This interaction disrupts the normal function of the DENV NS2B/NS3 protease, thereby inhibiting the replication of the virus .
Biochemical Pathways
It is known that the compound interferes with the replication cycle of the dengue virus . By inhibiting the DENV NS2B/NS3 protease, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE prevents the virus from successfully replicating within host cells .
Pharmacokinetics
The compound’s adamantane structure suggests it may have good bioavailability due to the lipophilic nature of adamantane derivatives
Result of Action
The result of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE’s action is the inhibition of the dengue virus replication within host cells . By preventing the virus from replicating, N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE can potentially halt the progression of the disease caused by the virus .
Action Environment
The action of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is likely influenced by various environmental factors. For instance, the pH and temperature of the host organism’s body can impact the compound’s stability and efficacy . Additionally, the presence of other molecules in the body can potentially affect the compound’s ability to reach and interact with its target
生化分析
Biochemical Properties
It is known that adamantane derivatives have shown potential in interacting with various enzymes and proteins
Cellular Effects
Some adamantane derivatives have shown anti-Dengue Virus activity, suggesting that they may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is speculated that adamantane derivatives may exert their effects at the molecular level through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE typically involves the reaction of 1-bromoadamantane with benzamide derivatives. One common method includes the use of carboxylic acid amides in the presence of a catalyst such as manganese. The reaction conditions often involve heating and the use of solvents like dichloromethane .
Industrial Production Methods
Industrial production of N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE can be optimized using microwave irradiation techniques. This method significantly increases yields and reduces reaction times compared to conventional heating methods. The process involves reacting amantadine with benzoyl chloride under microwave irradiation .
化学反应分析
Types of Reactions
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE undergoes various types of chemical reactions, including:
Oxidation: The adamantane moiety can be oxidized to form hydroxylated derivatives.
Reduction: The benzamide group can be reduced to form amines.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the adamantane moiety.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide are commonly used.
Reduction: Lithium aluminum hydride or sodium borohydride are typical reducing agents.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Hydroxylated adamantane derivatives.
Reduction: Amines derived from the benzamide group.
Substitution: Various substituted adamantane derivatives depending on the nucleophile used.
相似化合物的比较
Similar Compounds
N-(adamantan-1-yl)-4-[(adamantan-1-yl)sulfamoyl]benzamide: Similar structure but with a sulfamoyl group, showing significant antiviral activity.
N-((E)-2-((1s,3s)-adamantan-1-yl)-1-phenylvinyl)-N-benzylacetamide: Contains a vinyl group, used in different synthetic applications.
Uniqueness
N-[1-(ADAMANTAN-1-YL)ETHYL]BENZAMIDE is unique due to its combination of the adamantane moiety with a benzamide structure, providing both stability and potential biological activity. Its synthesis can be efficiently optimized using microwave irradiation, making it a valuable compound for various applications.
属性
IUPAC Name |
N-[1-(1-adamantyl)ethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H25NO/c1-13(20-18(21)17-5-3-2-4-6-17)19-10-14-7-15(11-19)9-16(8-14)12-19/h2-6,13-16H,7-12H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFDQILPBGXQVEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C12CC3CC(C1)CC(C3)C2)NC(=O)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H25NO |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
283.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
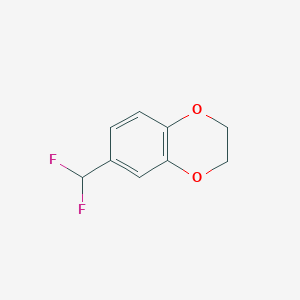
![ethyl 2-[2-(2-{[12-oxo-11-(prop-2-en-1-yl)-7-thia-9,11-diazatricyclo[6.4.0.0^{2,6}]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl}acetamido)-1,3-thiazol-4-yl]acetate](/img/structure/B2471017.png)
![1-(2-Chloro-6-fluorophenyl)-3-(chloromethyl)bicyclo[1.1.1]pentane](/img/structure/B2471018.png)
![N-(4-bromophenyl)-1,9-dimethyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxamide](/img/structure/B2471020.png)
![1-(3-Ethoxypropyl)-4-[3-(2-methoxyethoxy)phenyl]-3-phenoxyazetidin-2-one](/img/structure/B2471023.png)
![ethyl 4-{3-methyl-7-[(3-methylphenyl)methyl]-2,6-dioxo-2,3,6,7-tetrahydro-1H-purin-8-yl}piperazine-1-carboxylate](/img/structure/B2471024.png)
![2-(2H-1,3-benzodioxol-5-yloxy)-1-(3-{octahydrocyclopenta[c]pyrrol-2-yl}azetidin-1-yl)propan-1-one](/img/structure/B2471028.png)
![2-benzylsulfonyl-N-(7-methyl-[1,3]dioxolo[4,5-f][1,3]benzothiazol-6-ylidene)acetamide](/img/structure/B2471029.png)
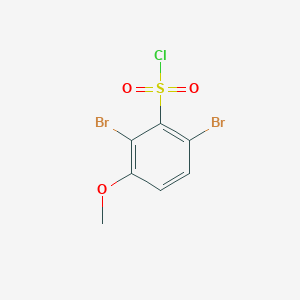
![N-[4-(2,5-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-methoxyphenyl)acetamide](/img/structure/B2471031.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-2-{[1,2,4]triazolo[4,3-a]quinoxalin-4-ylsulfanyl}acetamide](/img/structure/B2471033.png)
